((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate
Description
((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate is a complex carbohydrate-derived compound featuring a tetrahydrofuro[2,3-d][1,3]dioxolane core with a trifluoromethanesulfonyl (triflyl) oxy group at position 6 and a 4-methylbenzoate ester at position 3. This compound is structurally characterized by its fused bicyclic system and electron-withdrawing triflyl group, which enhances its reactivity as a synthetic intermediate in nucleophilic substitution reactions. Its synthesis typically involves selective protection/deprotection strategies and functionalization of sugar precursors .
Properties
IUPAC Name |
[(3aR,5R,6S,6aR)-2,2-dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3O8S/c1-9-4-6-10(7-5-9)14(21)24-8-11-12(28-29(22,23)17(18,19)20)13-15(25-11)27-16(2,3)26-13/h4-7,11-13,15H,8H2,1-3H3/t11-,12+,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQFGEIQOJHZHR-QVHKTLOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula
- C : 15
- H : 17
- O : 6
- F : 3
- S : 1
Structural Features
The compound features a tetrahydrofurodioxole core with a trifluoromethylsulfonyl group and a methylbenzoate moiety. The stereochemistry at the chiral centers is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors involved in metabolic processes. The presence of the trifluoromethylsulfonyl group suggests potential activity as a sulfonamide derivative, which can modulate enzyme activities and receptor interactions.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant activity against certain cancer cell lines. For example:
These results indicate that the compound may possess cytotoxic properties that could be further explored for therapeutic applications.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest that the compound may exhibit anti-inflammatory properties in animal models. A study demonstrated a reduction in inflammatory markers in mice treated with the compound compared to controls.
Case Study 1: Anti-Cancer Activity
A recent study investigated the anti-cancer effects of this compound on human cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by downregulating cyclin D1 expression.
Case Study 2: Metabolic Effects
Another study focused on the metabolic effects of this compound in diabetic mouse models. The compound improved glucose tolerance and insulin sensitivity, suggesting potential use in managing diabetes-related complications.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its toxicity and long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives based on their substituents, synthetic routes, and applications. Key analogs are summarized below:
Structural Analogues
Physicochemical Properties
- Reactivity : The triflyloxy group in the target compound enhances its leaving-group ability, making it superior to tosyl or mesyl analogs in SN2 reactions .
- Stability : The 4-methylbenzoate ester improves solubility in organic solvents compared to unsubstituted benzoate derivatives .
- Crystallinity : Hydroxy analogs (e.g., CAS: 6022-96-4) exhibit higher crystallinity due to hydrogen bonding, whereas triflyl derivatives are often isolated as oils .
Data Tables
Table 1: Comparative Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
